Enprazepine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
47206-15-5 |
|---|---|
Molecular Formula |
C20H24N2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-(11-methylidene-6H-benzo[c][1]benzazepin-5-yl)propan-1-amine |
InChI |
InChI=1S/C20H24N2/c1-16-18-10-5-4-9-17(18)15-22(14-8-13-21(2)3)20-12-7-6-11-19(16)20/h4-7,9-12H,1,8,13-15H2,2-3H3 |
InChI Key |
VXCSCOXOGWUYKK-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1CC2=CC=CC=C2C(=C)C3=CC=CC=C31 |
Canonical SMILES |
CN(C)CCCN1CC2=CC=CC=C2C(=C)C3=CC=CC=C31 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Enprazepine
Established Synthetic Pathways for Enprazepine
The synthesis of the tricyclic core of compounds like this compound involves the construction of the central seven-membered azepine ring fused to two benzene (B151609) rings. The established routes to this dibenzoazepine system often rely on classical organic reactions that facilitate ring expansion and functional group transformations.
A key transformation utilized in the synthesis of this compound and related compounds is the Beckmann rearrangement. scienceinfo.comunacademy.comtestbook.combdu.ac.in This reaction is a widely applied method in the industrial synthesis of various pharmaceuticals. wiley-vch.devedantu.comcopbela.org
The Beckmann rearrangement is an acid-catalyzed conversion of an oxime into an N-substituted amide. wiley-vch.de The mechanism typically involves the protonation of the oxime's hydroxyl group, followed by the migration of the alkyl or aryl group positioned anti-periplanar to the leaving group, which results in the formation of a nitrilium ion. vedantu.com Subsequent hydrolysis of the nitrilium ion yields the final amide product. wiley-vch.devedantu.com This rearrangement is instrumental in forming the lactam (a cyclic amide) that constitutes the seven-membered ring in the precursor to the final dibenzoazepine structure. The use of the Beckmann rearrangement has been cited for the synthesis of a range of drugs including benazepril, olanzapine, and prazepine, in addition to this compound. scienceinfo.comwiley-vch.delscollege.ac.in
Exploration of Novel Synthetic Routes and Advanced Methodologies
While specific novel synthetic routes for this compound are not extensively detailed in the literature, likely due to its status as an unmarketed compound, the broader field of synthesizing complex heterocyclic molecules is continually advancing. hodoodo.com Research focuses on improving efficiency, sustainability, and the ability to generate molecular diversity. ijnc.ir
The development of novel synthetic strategies for active pharmaceutical ingredients is a significant area of research, often aiming to create more efficient and stable procedures. iiserpune.ac.in For related heterocyclic systems, advanced methodologies include the use of catalysis to promote reactions, such as the gold/silver-catalyzed N-glycosylation used in creating nucleoside analogues. iiserpune.ac.in In other complex syntheses, efforts are made to revise synthetic routes to use inactive, safer intermediates, thereby reducing the need for specialized high-containment equipment during manufacturing. cetya-therapeutics.com The exploration of innovative synthetic strategies, potentially incorporating computational design and biocatalysis, could open new avenues for producing tricyclic structures like this compound with improved efficiency and reduced environmental impact. ijnc.ir
Design and Synthesis of this compound Analogues and Related Compounds
The design and synthesis of analogues based on a core scaffold like that of this compound are fundamental to medicinal chemistry for exploring structure-activity relationships. This involves systematically altering parts of the molecule to produce new derivatives.
Systematic chemical modification of the dibenzoazepine scaffold has been explored to create libraries of related compounds. A common strategy involves using a key intermediate, such as 5H-dibenzo[b,f]azepine-5-carbonyl chloride, and reacting it with a variety of nucleophiles to generate diverse carboxamide derivatives. lew.roniscpr.res.in
For example, new dibenzo[b,f]azepine derivatives have been synthesized by reacting the aforementioned carbamoyl (B1232498) chloride with cyclic secondary amines like pyrrolidine (B122466) and 1-phenylpiperazine. lew.roresearchgate.net Another approach to scaffold diversification is the synthesis of Schiff base derivatives through the condensation reaction of a parent compound, such as carbamazepine (B1668303) (which shares the 5H-dibenzo[b,f]azepine core), with various aromatic aldehydes and ketones. ajol.info These reactions demonstrate how the core structure can be systematically functionalized to produce a wide range of analogues for further study.
Stereochemistry, the three-dimensional arrangement of atoms, is a critical consideration in the synthesis of complex organic molecules, as different stereoisomers can have distinct biological activities. womengovtcollegevisakha.ac.in While the reported structure of this compound contains an exocyclic double bond (a methylene (B1212753) group) which makes the C11 position achiral, the synthesis of its analogues or precursors could involve the creation of one or more chiral centers. wikipedia.org
When synthetic reactions generate chiral centers, they can lead to a mixture of stereoisomers. inflibnet.ac.in Therefore, developing stereoselective or stereospecific reactions is a major goal in synthetic chemistry to ensure that only the desired isomer is produced. inflibnet.ac.inuwindsor.ca For instance, the stereochemical outcome of reactions like the ring-opening of epoxides is highly predictable, typically proceeding with an inversion of stereochemistry (anti-addition). transformationtutoring.com Furthermore, tautomerism, the interconversion of structural isomers, can be harnessed in synthetic design to control the stereochemistry of a reaction. numberanalytics.com For any analogue of this compound where the exocyclic double bond is reduced or modified to create a chiral center at C11, or where modifications to the side chain introduce chirality, controlling the stereochemical outcome of the synthesis would be paramount.
Molecular and Preclinical Pharmacological Investigations of Enprazepine
Receptor Binding and Ligand-Target Interaction Studies
The interaction of a drug with its molecular targets is the foundation of its pharmacological effect. For tricyclic antidepressants, this typically involves binding to a range of receptors and transporters.
Molecular Recognition Mechanisms and Binding Site Characterization
There is no publicly available research that specifically characterizes the molecular recognition mechanisms or the binding site of enprazepine on its putative targets. Studies on other TCAs, such as imipramine (B1671792) and amitriptyline (B1667244), have revealed that they bind within the central substrate-binding sites of monoamine transporters, effectively blocking the reuptake of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862). The binding is often stabilized by a combination of hydrogen bonds, ionic interactions, and van der Waals forces between the tricyclic scaffold and key amino acid residues within the transporter. However, without experimental data, it is impossible to confirm if this compound follows a similar binding model.
Enzymatic Modulation and Biochemical Pathway Analysis
The influence of a compound on enzymatic activity and downstream biochemical cascades is a critical aspect of its mechanism of action.
Characterization of Enzyme Inhibition or Activation by this compound
There are no studies available that characterize the direct inhibition or activation of specific enzymes by this compound.
Investigation of this compound's Impact on Specific Biochemical Cascades
Publicly available information detailing this compound's impact on specific biochemical cascades is absent. A patent for a method of treating cancer lists this compound among numerous tricyclic agents that could potentially increase the activity of the Krüppel-like factor 6 (KLF6) and/or the forkhead box O1 (FOXO1) tumor suppressor genes when used in combination with an anti-EGFR agent. google.com However, this is a proposed application within a patent and does not provide experimental evidence of this compound's direct effect on these pathways.
Cellular Pharmacology and Elucidation of Action Mechanisms
The cellular effects of a drug are the integrated result of its interactions with various molecular targets. For typical TCAs, the primary cellular mechanism is the inhibition of serotonin and norepinephrine reuptake at the presynaptic terminal, leading to increased concentrations of these neurotransmitters in the synaptic cleft. nih.gov This, in turn, is believed to trigger downstream adaptive changes in receptor sensitivity and gene expression that contribute to the therapeutic antidepressant effect over time.
Without specific cellular pharmacology studies on this compound, its precise mechanism of action remains unelucidated. It is plausible that, as a tricyclic compound, it would have demonstrated some level of monoamine reuptake inhibition, but the specifics of its potency and selectivity are unknown.
In Vitro Cell-Based Assays for Mechanistic Pathway Mapping
In vitro cell-based assays are fundamental tools in drug discovery for elucidating the mechanism of action of a compound. nuvisan.com These assays utilize living cells, ranging from established cell lines to more complex primary cells or induced pluripotent stem cells (iPSCs), to provide a biologically relevant context for studying a drug's effects. nuvisan.com A wide variety of assays can be deployed to map the specific cellular pathways a compound influences. wuxibiology.com Common types of assays include those that measure cell viability and proliferation, cell death (apoptosis), cell cycle progression, and cellular migration. wuxibiology.comsygnaturediscovery.com
Mechanistic assays can provide more specific insights into how a compound works by measuring its effects on DNA, RNA, or protein levels; subcellular localization of key proteins; and specific signaling pathways. wuxibiology.com For instance, gene reporter assays can offer a rapid and sensitive readout of the activation or inhibition of a particular pathway. bioivt.com High-content imaging and flow cytometry are powerful technologies that allow for multi-parameter analysis of individual cells, providing detailed information on a compound's impact on cell populations, protein expression, and various cellular processes. biocompare.com By correlating the readouts from these assays with translatable biomarkers, researchers can better predict how a compound might behave in a whole organism. biocompare.com While these methods are standard in preclinical research, specific data from in vitro cell-based assays detailing the mechanistic pathways of this compound are not available in the public domain.
Table 1: Examples of In Vitro Cell-Based Assays in Drug Discovery
| Assay Type | Purpose | Typical Readout/Endpoint |
|---|---|---|
| Proliferation/Viability Assays | To assess the effect of a compound on cell growth and health. bioivt.com | Changes in cell number, ATP levels (as a marker of metabolic activity), or DNA replication. sygnaturediscovery.com |
| Apoptosis Assays | To determine if a compound induces programmed cell death. wuxibiology.com | Measurement of caspase activity, DNA fragmentation, or changes in mitochondrial integrity. sygnaturediscovery.com |
| Cell Cycle Analysis | To investigate if a compound causes cells to arrest at a specific phase of the cell cycle. wuxibiology.com | Quantification of cells in G1, S, and G2/M phases using flow cytometry. biocompare.com |
| Gene Reporter Assays | To measure the activity of specific signaling pathways or transcription factors. bioivt.com | Expression of a reporter gene (e.g., luciferase, GFP) linked to a promoter of interest. bioivt.com |
| High-Content Imaging | To visualize and quantify multiple cellular events simultaneously. sygnaturediscovery.com | Analysis of protein translocation, cell morphology, and organelle function. wuxibiology.com |
Investigation of Intracellular Signaling Pathway Modulation
Intracellular signaling pathways are complex networks that transmit signals from the cell surface to the nucleus, controlling fundamental cellular functions like proliferation, differentiation, survival, and apoptosis. nih.govnih.gov The modulation of these pathways is a key mechanism for many therapeutic agents. nih.gov Protein kinases, which are enzymes that phosphorylate other proteins, are central components of these pathways and are common drug targets. nih.gov
Key signaling cascades often investigated in preclinical drug development include the Ras-MAPK and PI3K-Akt pathways. nih.gov These pathways are known to be dysregulated in various diseases, and their components are frequently studied to understand a drug's mechanism. nih.gov Investigating how a compound modulates these pathways can involve a variety of techniques, such as Western blotting to detect changes in protein phosphorylation, or specialized assays to measure the activity of specific kinases. wuxibiology.com While understanding these pathways is crucial, studies specifically detailing the modulation of intracellular signaling pathways by this compound are not documented in the available scientific literature.
Mechanistic Investigations of Anti-Epidermal Growth Factor Receptor (EGFR) Sensitization
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell growth and proliferation; its aberrant signaling is a hallmark of many cancers. nih.govcancernetwork.com Therapies targeting EGFR, such as tyrosine kinase inhibitors (TKIs) and monoclonal antibodies, are used in cancer treatment. cancernetwork.commdpi.com However, both intrinsic and acquired resistance can limit their effectiveness. nih.gov
Mechanisms of resistance are varied and can include secondary mutations in the EGFR gene itself, or the activation of alternative (bypass) signaling pathways that allow cancer cells to survive despite EGFR blockade. nih.govoncotarget.com A key area of research focuses on identifying compounds that can re-sensitize resistant tumors to anti-EGFR agents. google.com This can involve inhibiting the bypass pathways, modulating the dimerization of EGFR, or enhancing its degradation. google.com Preclinical studies have shown that sensitivity to EGFR inhibitors is closely tied to how dependent a cancer cell's survival signals are on the EGFR pathway. nih.gov Although this is an active field of cancer research, there is no evidence in the surveyed literature to suggest that this compound has been investigated for a role in modulating sensitivity to anti-EGFR therapies.
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry and drug discovery. gardp.orgoncodesign-services.com It involves systematically modifying the chemical structure of a "hit" or "lead" compound and assessing how these changes affect its biological activity. oncodesign-services.com The primary goal of SAR studies is to convert raw data from biological testing into a set of informative relationships that guide the design of new, improved analogues. drugdesign.org
The process typically involves the synthesis of a series of related compounds (analogues) where specific parts of the molecule are altered. oncodesign-services.com Each analogue is then tested to measure its biological activity, such as its potency, selectivity against the intended target, metabolic stability, and toxicity. oncodesign-services.com By analyzing the results, medicinal chemists can identify which structural features are essential for activity (the "pharmacophore") and which can be modified to enhance desired properties. drugdesign.org Even minor structural changes can lead to significant differences in a compound's biological profile. oncodesign-services.com For a compound like this compound, SAR studies would have been a critical step in its early development to optimize its antidepressant properties, but specific SAR data for this compound and its analogues are not publicly documented.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a set of compounds and their biological activities. wikipedia.orgmedcraveonline.com A QSAR model takes the form of an equation: Activity = f(molecular descriptors), where the descriptors are numerical representations of the physicochemical properties or structural features of the molecules. wikipedia.orgtaylorfrancis.com
The development of a QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, building a mathematical model using statistical methods, and rigorously validating the model's predictive power. taylorfrancis.comresearchgate.net Once validated, a QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. wikipedia.org QSAR models are widely used in pharmaceutical and environmental chemistry. medcraveonline.com However, no specific QSAR models for this compound were identified in the reviewed literature.
Table 3: Key Components of a QSAR Model
| Component | Description | Example |
|---|---|---|
| Biological Activity | The dependent variable (Y) in the model; a quantitative measure of the compound's effect. wikipedia.org | IC₅₀ (inhibitory concentration), EC₅₀ (effective concentration), receptor binding affinity. |
| Molecular Descriptors | The independent variables (X) in the model; numerical values that encode structural or physicochemical properties. taylorfrancis.com | Molecular weight, logP (hydrophobicity), number of hydrogen bond donors/acceptors, topological indices. |
| Mathematical Model | The equation that relates the descriptors to the biological activity. wikipedia.org | Multiple Linear Regression (MLR), Partial Least Squares (PLS), machine learning algorithms like Artificial Neural Networks (ANN). researchgate.net |
| Validation | Statistical methods to assess the robustness and predictive ability of the model. taylorfrancis.com | Internal validation (e.g., cross-validation) and external validation using a test set of compounds. nih.gov |
Pharmacophore Modeling and Ligand Feature Mapping
Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to trigger or block a specific biological response. upol.czschrodinger.com These key features—such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings—constitute the pharmacophore. upol.cz
Pharmacophore models can be generated in two primary ways: ligand-based or structure-based. schrodinger.com Ligand-based models are derived from a set of active molecules when the 3D structure of the biological target is unknown. nih.gov Structure-based models are extracted from the known 3D structure of a protein-ligand complex, defining the key interaction points in the binding site. biointerfaceresearch.com Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening) to identify novel molecules that match the pharmacophore and are therefore likely to be active. schrodinger.comnih.gov This approach is highly valuable for scaffold hopping—finding new chemical classes with the same desired activity. upol.cz While this is a common technique in modern drug discovery, specific pharmacophore models or ligand feature maps for this compound are not described in the available research.
Table 4: Common Features Used in Pharmacophore Modeling
| Feature | Abbreviation | Description |
|---|---|---|
| Hydrogen Bond Acceptor | HBA | A molecular feature capable of accepting a hydrogen bond (e.g., oxygen or nitrogen atoms). biointerfaceresearch.com |
| Hydrogen Bond Donor | HBD | A molecular feature capable of donating a hydrogen bond (e.g., -OH or -NH groups). biointerfaceresearch.com |
| Hydrophobic | HY | A non-polar region of the molecule that can engage in hydrophobic interactions. upol.czbiointerfaceresearch.com |
| Aromatic Ring | AR | A planar, cyclic, conjugated ring system (e.g., a phenyl group). upol.cz |
| Positive Ionizable | PI | A group that is likely to be positively charged at physiological pH (e.g., an amine). upol.cz |
| Negative Ionizable | NI | A group that is likely to be negatively charged at physiological pH (e.g., a carboxylic acid). upol.cz |
Computational Drug Design and Molecular Modeling of Enprazepine
Structure-Based Drug Design (SBDD) Approaches
Structure-Based Drug Design (SBDD) is a computational methodology that relies on the three-dimensional structure of a biological target, typically a protein, to design and optimize drug candidates. researchgate.net This approach is foundational in modern drug discovery, enabling the rational design of molecules with high affinity and selectivity for their intended target. acs.org For a compound like enprazepine, SBDD would be employed to investigate its interactions with putative targets such as the serotonin (B10506) and norepinephrine (B1679862) transporters, which are common targets for tricyclic antidepressants.
Molecular docking is a key SBDD technique used to predict the preferred orientation and conformation of a ligand when bound to a target protein. als-journal.com This simulation calculates the binding affinity, or scoring function, which estimates the strength of the interaction. In the case of this compound, docking studies would be performed against crystal structures or homology models of its biological targets. These simulations provide critical insights into how this compound fits within the binding pocket and its potential to inhibit the protein's function.
For instance, studies on other tricyclic antidepressants like amitriptyline (B1667244) have successfully used molecular docking to probe binding interactions with relevant receptors. als-journal.com Such analyses reveal key amino acid residues that stabilize the ligand in the binding site and provide a quantitative estimate of binding energy.
Table 1: Illustrative Molecular Docking Data for a Tricyclic Antidepressant (Amitriptyline) with Target Proteins
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Reference |
| Protein 1 | 4IB4 | -8.9 | Tyr95, Asp98, Ser200, Trp400 | als-journal.com |
| Protein 2 | 8IRV | -9.6 | Phe335, Val501, Ile172, Gly403 | als-journal.com |
| This table is illustrative and based on data for Amitriptyline to demonstrate the type of information generated from molecular docking studies. |
Following molecular docking, a detailed analysis of the protein-ligand interactions at the atomic level is conducted. This analysis identifies the specific non-covalent forces that govern the binding, which is crucial for understanding the molecule's affinity and specificity. These interactions typically include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein, often a major driving force for binding.
Van der Waals Forces: Weak, short-range interactions based on temporary charge fluctuations.
Ionic Interactions: Occur between charged groups on the ligand and protein.
Pi-Interactions: Involve the aromatic rings present in the tricyclic structure of compounds like this compound.
A systematic analysis of thousands of protein-ligand complexes has shown that residues like Tryptophan, Tyrosine, and Phenylalanine are abundant in binding pockets, highlighting the importance of aromatic and hydrophobic interactions for drug binding. google.com For this compound, its dibenzo[b,e]azepine nucleus would be expected to form significant hydrophobic and pi-stacking interactions within the target's binding site.
Molecular Docking Simulations for Ligand-Target Interactions
Ligand-Based Drug Design (LBDD) Approaches
Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the target protein is unknown. acs.org Instead, LBDD methods rely on the knowledge of a set of molecules (ligands) that are known to interact with the target. By analyzing the common chemical features of these active molecules, a model, or pharmacophore, can be developed to guide the design of new compounds. aimspress.com
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov In an LBDD context, a pharmacophore model derived from this compound or similar active molecules would be used to filter these libraries. The goal is to find novel scaffolds that possess the key chemical features required for biological activity but may have different core structures, a process known as scaffold hopping. nih.gov
Chemical libraries available for screening can range from small, focused collections to vast databases containing millions or even billions of purchasable or synthetically accessible compounds. wikipedia.orgresearchgate.net
Table 2: Hypothetical Workflow for Virtual Screening
| Step | Description | Tools/Databases |
| 1. Pharmacophore Model Generation | A 3D pharmacophore model is built based on the key chemical features of this compound and related active TCAs. | LigandScout, Phase |
| 2. Database Preparation | A large chemical library is selected and prepared for screening (e.g., generating 3D conformations). | ZINC, Enamine REAL, Mcule |
| 3. Virtual Screening | The chemical library is screened against the pharmacophore model to identify molecules that match the query. | Pharmer, Rocs |
| 4. Hit Filtering and Prioritization | The initial hits are filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and molecular docking scores (if a target structure is available). | FAF-Drugs, AutoDock Vina |
| 5. Experimental Validation | The top-ranked compounds are acquired and tested in biological assays to confirm activity. | In vitro binding assays |
De novo design refers to the computational creation of novel molecules from scratch, rather than searching for them in existing libraries. nih.gov These algorithms build molecules atom-by-atom or fragment-by-fragment directly within the binding site of a target protein (structure-based) or by assembling fragments that match a pharmacophore model (ligand-based). iiab.memdpi.com The process is iterative, with each newly generated structure being evaluated for its predicted binding affinity and chemical feasibility. nih.gov This approach can lead to the discovery of entirely novel chemical entities that are optimized for interaction with the target. nih.gov
Virtual Screening of Chemical Libraries for this compound-like Scaffolds
Advanced Computational Chemistry Techniques
Beyond the core SBDD and LBDD strategies, other advanced computational methods are employed to refine the understanding of a molecule's behavior and properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. iiab.me For the dibenzo[b,e]azepine class of molecules, a 3D-QSAR study has been successfully performed to create predictive models based on molecular fields. nih.gov Such models can predict the activity of newly designed analogs before they are synthesized.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the protein-ligand complex. This technique can reveal how the protein structure changes upon ligand binding, assess the stability of the binding pose predicted by docking, and help calculate binding free energies with greater accuracy. als-journal.com
Quantum Mechanics (QM) Methods: QM calculations, such as Density Functional Theory (DFT), are used to study the electronic properties of a molecule. als-journal.com These methods can accurately predict molecular geometries, charge distributions, and reaction energies, which are important for understanding a drug's reactivity and interaction with its target.
Table 3: Summary of Advanced Computational Techniques
| Technique | Application in Drug Design | Relevance to this compound |
| QSAR | Predicts biological activity based on structural properties; guides lead optimization. | Models for dibenzo[b,e]azepine derivatives exist, suggesting this approach is viable for this compound analogs. |
| MD Simulation | Assesses binding stability, reveals conformational changes, refines binding free energy calculations. | Would clarify the stability of this compound in the transporter binding site and the dynamics of the interaction. |
| QM/DFT | Calculates electronic properties, optimizes molecular geometry, explains reaction mechanisms. | Would provide precise details on this compound's electronic structure, influencing its interaction profile. als-journal.com |
Quantum Chemistry Calculations in Drug Design
Quantum chemistry calculations are fundamental in drug design for predicting the electronic structure and properties of molecules. uj.edu.plqulacs.orgrsc.orgarxiv.orgaps.org These methods are applied to study the geometry and electronic structure of dibenzazepine (B1670418) analogues. mdpi.com For instance, Density Functional Theory (DFT) calculations, such as the DFT-D3 B3LYP/6-311++G** level of theory, have been used to optimize the geometries of various dibenzazepine derivatives. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding
Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, providing insights into conformational changes and binding events that are not apparent from static structures. nih.govnih.govebsco.comchemrxiv.orgrsc.org In the study of dibenzazepine derivatives, MD simulations are used to understand how these molecules bind to their biological targets. psu.edursc.org
For example, in the context of developing antimalarial agents from dibenzazepine derivatives, molecular docking studies are first performed to predict the binding affinity and orientation of the ligands within the active site of a target enzyme, such as Plasmodium falciparum aminopeptidase (B13392206) M1 (PfA-M1). psu.edursc.org Following docking, MD simulations are employed to confirm the stability of the predicted binding mode. rsc.org These simulations can reveal crucial interactions, such as the formation of coordination bonds, π-π stacking, and hydrophobic interactions that stabilize the ligand-protein complex. rsc.org
| Compound | Docking Score (kcal/mol) |
|---|---|
| Compound 6d | -6.68 |
Allosteric Modulation and Conformational Dynamics Modeling
Allosteric modulation, where a molecule binds to a site on a receptor other than the primary active site to modulate its activity, is a key concept in pharmacology. Modeling the conformational dynamics associated with allosteric modulation is computationally intensive but provides deep insights into drug action. While specific studies on the allosteric modulation of this compound are not available, the broader class of dibenzazepines has been studied in contexts that involve complex receptor interactions. ijsdr.orgresearchgate.net
Computational models for dibenzazepine derivatives often focus on their agonistic or antagonistic activities at various receptors. researchgate.net For example, some derivatives are potent activators of the human transient receptor potential ankyrin 1 (TRPA1) receptor. researchgate.net Understanding the structure-activity relationships (SAR) through computational approaches helps in designing molecules with desired activities. ijsdr.orgresearchgate.net These studies often involve creating libraries of derivatives and using computational tools to predict their physicochemical properties and biological activities, which are then validated experimentally. ijsdr.org
Preclinical in Vivo Animal Models for Mechanistic Research
Development and Application of Animal Models to Investigate Enprazepine's Mechanism of Action
There is no publicly available information detailing the specific animal models that have been developed or utilized to investigate the mechanism of action of this compound. The choice of an animal model is crucial in preclinical research as it should ideally replicate aspects of the human condition being targeted. acnp.orgfrontiersin.org For instance, research into neuropsychiatric drugs often employs models that mimic certain behavioral or neurological symptoms of the disorder. nih.govnih.gov However, without any indication of this compound's therapeutic target, speculation on potential models would be unfounded.
Role of Preclinical Models in Understanding Biochemical Pathways in Complex Biological Systems
Preclinical models are instrumental in elucidating how a compound interacts with and modulates biochemical pathways. nih.gov This understanding is fundamental to establishing a drug's mechanism of action. Techniques such as quantitative real-time PCR and western blotting are often used in these models to analyze changes in gene and protein expression within specific pathways. google.com Unfortunately, no studies have been found that describe the application of such methodologies to understand the biochemical effects of this compound.
Advanced Analytical Research and Development for Enprazepine
Development and Optimization of Chromatographic Methodologies
Chromatography is a cornerstone of pharmaceutical analysis, providing powerful techniques for separating complex mixtures into their individual components. researchgate.net For a compound like Enprazepine, various chromatographic methods are employed to ensure purity, identify related substances, and quantify its concentration in different matrices. The development process involves a systematic exploration of experimental variables to achieve optimal separation and detection. molnar-institute.com
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds, including tricyclic antidepressants. sierrajournals.com The development of an HPLC method for this compound would typically involve reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase to separate compounds based on their hydrophobicity. sierrajournals.com
Method development for this compound would focus on optimizing several key parameters to ensure a reliable and robust separation: jocpr.com
Column Selection: A C18 column is a common starting point for molecules with the structural characteristics of this compound, offering good retention and selectivity. sierrajournals.com
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the buffer is critical for controlling the ionization state of this compound's amine functional group, which significantly impacts retention and peak shape. jocpr.com
Detection: UV detection is standard, with the wavelength selected based on the maximal absorbance of the dibenzo[b,e]azepine chromophore in this compound's structure.
While specific validated methods for this compound are not published, a typical method would be developed and validated according to ICH guidelines for parameters such as accuracy, precision, linearity, and robustness. sierrajournals.com The analysis of crude reaction mixtures during synthesis, as demonstrated for related compounds, is a key application of HPLC. wiley-vch.dedokumen.pub
Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) (50:50 v/v) | Elutes the analyte from the column. pH controls ionization. |
| Flow Rate | 1.0 mL/min | Ensures reproducible retention times and good peak shape. |
| Column Temp. | 30 °C | Maintains consistent retention times and efficiency. |
| Injection Vol. | 10 µL | Introduces a precise amount of sample into the system. |
| Detector | UV Absorbance at 240 nm | Quantifies the analyte based on its light absorption. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov For many pharmaceutical compounds, including tricyclic antidepressants, derivatization is often required to increase their volatility and prevent thermal degradation in the GC inlet. nih.gov
The analytical process for this compound using GC-MS would involve:
Separation (GC): The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. Separation occurs based on the compound's boiling point and interaction with the column's stationary phase. fao.org
Identification (MS): As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," that allows for confident identification by comparison to spectral libraries or through interpretation. orslabs.com
GC-MS is particularly valuable for identifying impurities and degradation products. The high certainty of identification makes it a crucial tool in forensic and clinical toxicology for related drug classes. nih.gov
Table 2: General GC-MS Parameters for Tricyclic Compound Identification
| Parameter | Typical Condition | Purpose |
|---|---|---|
| GC Column | DB-5MS (or similar), 30 m x 0.25 mm, 0.25 µm | Inert, non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium | Inertly transports the analyte through the column. |
| Oven Program | Temperature gradient (e.g., 150°C to 300°C) | Separates compounds based on boiling points. |
| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for trace analysis. |
| Ionization Mode | Electron Impact (EI), 70 eV | Fragments the molecule to produce a characteristic mass spectrum. |
| Mass Analyzer | Quadrupole | Scans a mass range (e.g., 50-550 amu) to detect fragment ions. |
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices. researchgate.netnrfhh.com Its high specificity, derived from monitoring specific precursor-to-product ion transitions, minimizes interference from matrix components. waters.com The detection of this compound in environmental water samples has been accomplished using advanced LC-MS technology (UPLC-Q-TOF/MS), demonstrating the technique's suitability for this analyte. up.ac.za
A quantitative LC-MS/MS method for this compound would be developed by optimizing:
Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are used to isolate the analyte from the biological matrix and reduce matrix effects. waters.comcuny.edu
Chromatography: A fast LC gradient is often used to rapidly separate the analyte from interferences and deliver it to the mass spectrometer. nih.gov
Mass Spectrometry: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (the protonated molecule, [M+H]⁺) of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole. This process provides exceptional selectivity and sensitivity. cuny.edu
Table 3: Hypothetical LC-MS/MS Parameters for this compound Quantification
| Parameter | Setting | Purpose |
|---|---|---|
| LC Column | C18 or Phenyl-Hexyl, < 50 mm length | Provides fast and efficient separation. |
| Mobile Phase | Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) | Standard mobile phases for reversed-phase LC-MS. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Efficiently creates protonated molecular ions ([M+H]⁺) for this compound. |
| Precursor Ion (Q1) | m/z 293.2 | Selects the mass-to-charge ratio of the intact this compound molecule. |
| Product Ion (Q3) | e.g., m/z 86.1 | A specific fragment ion monitored for quantification, ensuring specificity. |
| Internal Standard | Deuterated this compound (this compound-d6) | Corrects for variability in sample preparation and instrument response. |
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Identification
Spectroscopic and Other Instrumental Analysis for Research Characterization
Spectroscopic methods are indispensable for the initial structural elucidation and characterization of a new chemical entity like this compound. vdu.ltsolubilityofthings.com These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental formula with high confidence.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. solubilityofthings.com For this compound, this would confirm the presence of aromatic C-H bonds, the C=C double bond of the exocyclic methylene (B1212753) group, and C-N bonds of the amine side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for determining the precise atomic connectivity of a molecule. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. Advanced 2D-NMR experiments (like COSY and HSQC) establish the final, unambiguous structure.
Table 4: Spectroscopic Techniques for this compound Structural Characterization
| Technique | Information Provided | Application to this compound |
|---|---|---|
| HRMS | Exact molecular weight and elemental formula. | Confirms the formula C₂₀H₂₄N₂. |
| IR Spectroscopy | Presence of specific functional groups. | Identifies aromatic rings, C=C double bond, and amine groups. |
| ¹H NMR | Chemical environment and connectivity of protons. | Elucidates the structure of the tricyclic core and aliphatic side chain. |
| ¹³C NMR | Chemical environment of carbon atoms. | Confirms the carbon skeleton and presence of 20 distinct carbons. |
Bioanalytical Method Development and Validation for Biological Matrices
Bioanalytical methods are developed to accurately measure drug concentrations in biological fluids like plasma, serum, or tissue homogenates. nih.govresearchgate.net This process is critical for preclinical and clinical studies. resolvemass.ca Any method intended for regulatory submission must be fully validated according to strict guidelines from agencies like the FDA or EMA. europa.eu
Validation demonstrates that the analytical method is reliable and reproducible for its intended purpose. europa.eu Key validation parameters include:
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. unc.edu
Accuracy and Precision: How close the measured values are to the true value and to each other, respectively.
Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision. europa.eu
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
Recovery and Matrix Effect: The efficiency of the extraction process and the influence of the biological matrix on the analytical signal. unc.edu
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
Table 5: Key Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria (FDA/EMA) |
|---|---|---|
| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of nominal value (±20% at LLOQ). |
| Precision | Agreement among a series of measurements. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| Selectivity | No significant interference at the analyte's retention time. | Response in blank samples <20% of LLOQ response. |
| LLOQ | Lowest quantifiable concentration. | Must be accurately and precisely measured; signal should be ≥5x blank. |
| Stability | Analyte integrity under various conditions (freeze-thaw, etc.). | Mean concentration within ±15% of nominal concentration. |
The validated bioanalytical method is applied to determine this compound concentrations in samples from preclinical studies, providing crucial data for understanding its pharmacological and toxicological profile.
Quantification in Cell Culture Media: In in vitro studies, cells are exposed to this compound to assess efficacy or toxicity. Quantifying the drug's concentration in the cell culture medium over time helps to understand its stability, cellular uptake, and metabolism. Sample preparation is often straightforward, potentially involving only a protein precipitation step with a solvent like acetonitrile, followed by centrifugation and analysis of the supernatant by LC-MS/MS. lcms.cz
Quantification in Tissue Extracts: To understand drug distribution in an organism, tissue samples (e.g., from the brain, liver, or kidneys) are collected. These tissues are first weighed and then homogenized in a buffer to create a uniform suspension. This compound is then extracted from this homogenate using techniques like LLE or SPE to remove proteins, lipids, and other complex matrix components before LC-MS/MS analysis. google.com This data is essential for correlating drug levels in specific organs with pharmacological or toxicological effects.
Table 6: General Workflow for this compound Analysis in Preclinical Samples
| Step | Cell Culture Media | Tissue Extracts |
|---|---|---|
| 1. Sample Collection | Aliquot of media is taken from culture plate. | Target organ is excised and weighed. |
| 2. Pre-treatment | N/A | Sample is homogenized in a buffer solution. |
| 3. Extraction | Protein precipitation with acetonitrile. | Liquid-liquid or solid-phase extraction. |
| 4. Analysis | Supernatant injected into LC-MS/MS system. | Reconstituted extract injected into LC-MS/MS system. |
| 5. Quantification | Concentration determined against a calibration curve. | Concentration determined and normalized to tissue weight. |
Forced Degradation Studies and Stability-Indicating Method Development
Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. It involves subjecting a drug substance to harsh conditions to accelerate its decomposition. The primary goals of these studies are to identify potential degradation products, understand the degradation pathways, and develop a stability-indicating analytical method (SIAM). A SIAM is essential as it must be able to accurately measure the active pharmaceutical ingredient (API) without interference from any degradants, impurities, or excipients.
For a compound like this compound, a comprehensive forced degradation study would be designed to explore its susceptibility to various stress conditions. These typically include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. The conditions are intentionally more severe than those expected during routine handling or storage to ensure that any potential degradation is likely to be observed.
While specific experimental data for this compound is not publicly available, we can construct a hypothetical table of forced degradation conditions that would be applied based on standard industry practices and regulatory guidelines.
Table 1: Hypothetical Forced Degradation Study Conditions for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 24 hours |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Dry Heat | 80°C | 48 hours |
| Photolytic | UV/Visible Light | Room Temp | 7 days |
Following exposure to these stress conditions, a technique like High-Performance Liquid Chromatography (HPLC) would be the primary tool for analysis. The development of a stability-indicating HPLC method is paramount. This method must be capable of separating the intact this compound from all process-related impurities and any newly formed degradation products. The resulting chromatograms would provide crucial information on the number and nature of the degradants.
The findings from these studies for a related dibenzazepine (B1670418) derivative, carbamazepine (B1668303), show that such compounds can degrade under various stress conditions, leading to the formation of multiple degradation products. researchgate.net For instance, oxidative degradation of similar dibenzazepine structures has been studied, revealing the formation of radical intermediates that can lead to dimers and other products. rsc.orgresearchgate.net This highlights the necessity of a robust analytical method to resolve and quantify these potential byproducts.
Analytical Quality by Design (AQbD) Principles in Method Development for this compound
Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to developing analytical methods. veeprho.comwaters.com It aims to build quality into the method from the outset, ensuring it is robust, reliable, and fit for its intended purpose throughout its lifecycle. veeprho.com The application of AQbD principles is becoming a standard in the pharmaceutical industry. lcms.cz
For an analytical method for this compound, the AQbD process would begin with defining the Analytical Target Profile (ATP) . The ATP outlines the performance requirements of the method, such as the need to accurately quantify this compound and resolve it from key impurities and degradation products.
The next step involves identifying Critical Quality Attributes (CQAs) of the analytical method, which are the properties that need to be controlled to meet the ATP. For an HPLC method, CQAs would include resolution between this compound and its closest eluting impurity, peak symmetry, and retention time.
A crucial part of AQbD is risk assessment , where potential variables in the analytical method are identified and their impact on the CQAs is evaluated. For an HPLC method for this compound, these variables, or Critical Method Parameters (CMPs) , could include the pH of the mobile phase, the column temperature, the gradient slope, and the flow rate.
Table 2: Hypothetical Risk Assessment for this compound HPLC Method Development
| Method Parameter | Potential Risk to CQAs |
|---|---|
| Mobile Phase pH | High risk of impacting peak shape and resolution. |
| Column Temperature | Medium risk of affecting retention time and selectivity. |
| Gradient Time | High risk of impacting the resolution of complex mixtures. |
| Flow Rate | Medium risk of affecting retention time and peak width. |
Following risk assessment, Design of Experiments (DoE) would be employed to systematically study the effects of the high-risk CMPs on the method's CQAs. This statistical approach allows for the efficient exploration of the relationships between method parameters and performance, leading to the definition of a Method Operable Design Region (MODR) . The MODR is a multidimensional space where the method is proven to be robust and consistently meets its performance criteria.
Finally, a Control Strategy is established. This includes setting appropriate system suitability criteria to ensure the method performs as expected on a routine basis. For this compound, this would involve defining acceptable ranges for resolution, peak tailing, and reproducibility for each analytical run.
Although this compound did not proceed to market, the application of these advanced analytical principles would have been fundamental to ensuring its quality and stability were thoroughly understood during its development.
Environmental Chemical Biology and Ecotoxicological Research on Enprazepine
Occurrence and Fate of Enprazepine in Environmental Compartments
The primary route for pharmaceuticals to enter the environment is through the excretion of the parent compound and its metabolites, which then enter wastewater systems. up.ac.zanih.gov Wastewater treatment plants (WWTPs) are often not equipped to completely remove these complex molecules, leading to their release into surface waters. nih.gov
A study conducted in Melusi, an informal settlement in Pretoria, South Africa, detected this compound in the local dam water. up.ac.zaup.ac.za This finding is significant as it confirms the presence of this specific compound in an aquatic environment, raising concerns about its potential effects on the ecosystem and human health, especially in communities reliant on these water sources. up.ac.zaup.ac.za The presence of this compound alongside other pharmaceuticals and a human adenovirus in the dam water was highlighted as a particular concern. up.ac.zaup.ac.za
The environmental fate of a chemical refers to its transport and transformation in the environment. encyclopedia.pub For tricyclic antidepressants (TCAs) like this compound, their chemical properties play a crucial role in their environmental behavior. The persistence of a contaminant is the length of time it remains in the environment. nih.gov Many TCAs are known to be persistent in aquatic environments. nih.gov
The sorption of chemicals to sediment and sludge is a key process influencing their environmental distribution. ecetoc.orgnih.gov Chemicals with high sorption potential are more likely to accumulate in sediments, which can act as a long-term reservoir, releasing the contaminant back into the water column over time. mdpi.com While specific data for this compound is lacking, the dibenzazepine (B1670418) structure, which is the core of this compound, has been studied in other compounds like carbamazepine (B1668303). Carbamazepine and its transformation products have been detected in wastewater treatment plant effluent and in streams receiving this treated wastewater. bme.hu Studies on other psychoactive drugs have shown that their affinity for sediment can be high, leading to their accumulation in this environmental compartment. nih.gov
Table 1: Detected Occurrence of this compound in an Environmental Sample
| Location | Environmental Compartment | Compound | Finding | Reference |
| Melusi, Pretoria, South Africa | Dam Water | This compound | Detected | up.ac.zaup.ac.za |
Note: This table is based on available data and highlights the need for more extensive monitoring of this compound in various environmental matrices.
Investigation of this compound's Environmental Impact on Non-Human Biological Systems
The environmental impact of pharmaceuticals on non-human organisms is a growing area of ecotoxicological research. nih.gov These compounds are designed to be biologically active, and their presence in the environment can lead to unintended effects on wildlife. nih.gov
General studies on the ecotoxicity of pharmaceuticals have shown that they can pose a risk to aquatic organisms even at low concentrations. nih.gov For instance, some psychiatric drugs have been shown to bioaccumulate in fish, with the highest concentrations often found in the brain. The environmental risk of a chemical is often assessed by comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). nih.gov For many pharmaceuticals, the data needed to accurately determine these values for a wide range of organisms is still lacking.
Given that this compound was detected in a water source used by a local community, the potential for exposure to aquatic organisms in that ecosystem is evident. up.ac.zaup.ac.za Without specific toxicity data for this compound, a definitive risk assessment cannot be made. This represents a significant knowledge gap that warrants further investigation to understand the potential threat this compound poses to non-human biological systems.
Research on Biodegradation and Environmental Transformation Pathways
The degradation of pharmaceuticals in the environment can occur through biotic (biological) and abiotic (non-biological) processes. encyclopedia.pubresearchgate.netnih.govnih.govresearchgate.net Understanding these degradation pathways is crucial for predicting the persistence and potential impact of a compound like this compound.
There is a lack of specific research on the biodegradation and environmental transformation of this compound. However, insights can be drawn from studies on other dibenzazepine derivatives. The dibenzazepine structure is central to a number of pharmaceuticals, including the anticonvulsant carbamazepine and the antidepressant imipramine (B1671792). taylorandfrancis.comnih.gov
Studies on the degradation of other dibenzazepine derivatives have identified several potential transformation pathways. For example, the oxidative degradation of imipramine and desipramine (B1205290) can lead to the formation of radical intermediates and dimers. researchgate.net The degradation of these compounds can also involve the formation of acridine (B1665455) analogues through dealkylation. For carbamazepine, metabolism in the liver primarily involves conversion to carbamazepine-10,11-epoxide. nih.gov In the environment, both biotic and abiotic degradation of carbamazepine can lead to the formation of various transformation products, including acridine. nih.gov
Abiotic degradation processes such as photolysis (degradation by light) can also play a role in the transformation of pharmaceuticals in aquatic environments. nih.gov The rate and products of photolysis are dependent on the chemical structure of the compound and the environmental conditions.
Given the dibenzazepine core of this compound, it is plausible that its environmental transformation could follow similar pathways to other dibenzazepine-based pharmaceuticals, potentially leading to the formation of various hydroxylated and N-dealkylated metabolites, as well as the more stable acridine structure. However, without specific experimental data for this compound, these remain hypothesized pathways. The lack of research into the specific biotic and abiotic degradation of this compound is a critical data gap that hinders a comprehensive understanding of its environmental fate and persistence.
Q & A
Q. What are the established synthetic pathways for Enprazepine, and what experimental parameters are critical for reproducibility?
this compound is synthesized via the Beckmann rearrangement , a reaction that converts ketoximes to substituted amides. Key steps include protonation of the hydroxyl group, migration of substituents, and tautomerization to form the final amide structure . Critical parameters include:
- Catalyst selection : Acidic conditions (e.g., H₂SO₄, PCl₅) for protonation and rearrangement .
- Temperature control : Optimal thermal conditions to prevent side reactions (e.g., hydrolysis of intermediates) .
- Purification methods : Column chromatography or recrystallization to isolate this compound from byproducts like unreacted precursors or dimeric impurities .
Q. How is this compound structurally characterized, and what analytical techniques are prioritized for validation?
Structural confirmation relies on:
- NMR spectroscopy : To resolve the dibenzazepine core and substituent positions (e.g., ¹H/¹³C NMR chemical shifts for aromatic protons and amide groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- X-ray crystallography : For definitive stereochemical assignment, particularly if enantiomeric purity is a concern .
Q. What pharmacological mechanisms are proposed for this compound, and how are these hypotheses tested in vitro?
this compound belongs to the -zepine class, historically linked to antidepressant/neuroleptic activity . Standard assays include:
- Receptor binding studies : Competitive inhibition assays using radiolabeled ligands (e.g., serotonin/dopamine receptors) .
- Functional assays : Measurement of cAMP levels or calcium flux in neuronal cell lines to assess downstream signaling .
Advanced Research Questions
Q. How can the Beckmann rearrangement be optimized for this compound synthesis to improve yield and enantiomeric purity?
Advanced strategies involve:
- Catalyst innovation : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity and reduce racemization .
- Solvent engineering : Polar aprotic solvents (e.g., DMF) to stabilize intermediates and minimize side reactions .
- Chiral resolution : Techniques like chiral HPLC or enzymatic kinetic resolution to isolate enantiomers .
Q. What contradictions exist in the literature regarding this compound’s pharmacokinetics, and how can these be resolved methodologically?
Discrepancies in bioavailability or metabolite profiles may arise from:
- Species-specific metabolism : Comparative studies in rodent vs. human hepatocytes to identify interspecies differences .
- Analytical sensitivity : Use of LC-MS/MS with lower detection limits to quantify trace metabolites .
- Systematic reviews : Meta-analyses of existing data to isolate confounding variables (e.g., dosing regimens, formulation differences) .
Q. How can computational modeling guide the design of this compound derivatives with enhanced blood-brain barrier (BBB) permeability?
Methodological approaches include:
- Molecular dynamics (MD) simulations : To predict BBB penetration based on lipophilicity (LogP) and polar surface area .
- QSAR modeling : Quantitative structure-activity relationship (QSAR) analysis of -zepine derivatives to optimize physicochemical properties .
- In silico docking : Virtual screening against BBB transporter proteins (e.g., P-glycoprotein) to reduce efflux .
Q. What ethical and methodological challenges arise in preclinical neuropharmacology studies involving this compound?
Key considerations include:
- Animal welfare compliance : Adherence to ARRIVE guidelines for in vivo studies, including sample size justification and humane endpoints .
- Bias mitigation : Blinded dosing and randomized cohort allocation to reduce experimental bias .
- Data transparency : Full disclosure of negative results and raw data deposition in public repositories (e.g., Zenodo) .
Methodological Resources for Addressing Contradictions
- Data validation : Replicate key experiments across independent labs to confirm reproducibility .
- Cross-disciplinary collaboration : Engage synthetic chemists, pharmacologists, and computational biologists to resolve mechanistic ambiguities .
- Open science practices : Pre-register study protocols and share analytical code via platforms like GitHub .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
